2-amino-3-hydroxy-N-phenyl-propionamide

Antiviral Hepatitis B Non-nucleoside Inhibitor

2-Amino-3-hydroxy-N-phenyl-propionamide (CAS 181881-62-9) is a critical chiral building block for next-generation Hepatitis B non-nucleoside inhibitor discovery. Unlike generic amides, its 2-amino-3-hydroxy-N-phenyl core is a defined pharmacophore with published SAR optimization routes—derivatives 8d and 9b achieve dual RT/pgRNA inhibition (IC50 0.14–0.46 μM) against wild-type and resistant HBV, with selectivity indices >153. Substituting this scaffold risks loss of antiviral potency; procurement secures a proven starting point for rational drug design and probe development.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B8599352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-hydroxy-N-phenyl-propionamide
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C(CO)N
InChIInChI=1S/C9H12N2O2/c10-8(6-12)9(13)11-7-4-2-1-3-5-7/h1-5,8,12H,6,10H2,(H,11,13)
InChIKeyOSNHPPYZWLATBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-hydroxy-N-phenyl-propionamide: Chemical Profile and Procurement Considerations


2-Amino-3-hydroxy-N-phenyl-propionamide (CAS 181881-62-9) is a small-molecule research compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . It belongs to the class of phenylpropanamide derivatives and is characterized by the presence of a chiral 2-amino-3-hydroxypropanamide core linked to an N-phenyl group . This specific structural motif is a key building block in medicinal chemistry, forming the basis for a series of phenyl propionamide derivatives evaluated as non-nucleoside hepatitis B virus (HBV) inhibitors [1]. The compound is typically supplied with a purity of 95% .

Why 2-Amino-3-hydroxy-N-phenyl-propionamide Cannot Be Interchanged with General Analogs


Substituting 2-amino-3-hydroxy-N-phenyl-propionamide with a generic analog is not advisable due to the critical role of its specific stereochemical and substitution pattern. The compound's core scaffold, a 2-amino-3-hydroxy-N-phenylpropionamide, is not a generic amide. The specific arrangement of the amino, hydroxyl, and N-phenyl groups is a defined pharmacophore in a series of non-nucleoside anti-HBV agents, where subtle structural changes significantly alter antiviral potency and selectivity [1]. This is a key intermediate or precursor in the synthesis of more complex, active compounds. For instance, a study on related phenyl propionamide derivatives demonstrated a clear structure-activity relationship (SAR), where compounds with the core motif (like 8d and 9b) showed potent activity, while others in the series were less effective, underscoring that minor structural deviations directly impact biological function [1].

2-Amino-3-hydroxy-N-phenyl-propionamide: Quantitative Differentiation Evidence


Scaffold Potency in Anti-HBV Activity Relative to In-Class Analogs

The specific phenyl propionamide scaffold of 2-amino-3-hydroxy-N-phenyl-propionamide is a critical component in a series of potent non-nucleoside HBV inhibitors. In a direct head-to-head study, compounds based on this scaffold (8d and 9b) demonstrated high potency against HBV DNA replication, whereas other derivatives in the same series with different substitutions showed less activity [1]. The most potent compound from this class, 9b, achieved an IC50 of 0.14 μM against wild-type HBV, establishing a potency benchmark for the core structure [1].

Antiviral Hepatitis B Non-nucleoside Inhibitor

Therapeutic Index (Safety) of Scaffold Derivatives Compared to Baseline

Derivatives built on the 2-amino-3-hydroxy-N-phenyl-propionamide scaffold exhibit a favorable safety profile, as indicated by high selectivity index (SI) values. The most active derivatives, 8d and 9b, demonstrated SI values greater than 217.39 and 153.14, respectively, calculated from anti-HBV IC50 and cytotoxicity CC50 values in HepG2.2.15 cells [1]. This indicates a substantial therapeutic window relative to direct cellular toxicity.

Selectivity Index Cytotoxicity Safety Profile

Activity Against Drug-Resistant HBV Strains

A key differentiator for the phenyl propionamide scaffold is its retained potency against clinically relevant drug-resistant HBV mutants. Derivatives 8d and 9b exhibited potent antiviral activity against lamivudine- and entecavir-resistant HBV strains, with IC50 values of 0.77 and 0.32 μM, respectively [1]. This demonstrates that the mechanism of action for this class is distinct from nucleoside analogs and remains effective against common resistance mutations.

Drug Resistance Antiviral HBV Mutants

Target Engagement: HBV pgRNA and Polymerase RT Activity Inhibition

Derivatives of this scaffold engage HBV replication at multiple points. Compound 8d, a derivative of the core phenyl propionamide structure, was shown to inhibit both the expression of intracellular HBV pregenomic RNA (pgRNA) and the reverse transcriptase (RT) activity of the HBV polymerase [1]. This dual mechanism of action provides a distinct advantage over traditional nucleos(t)ide analogs that only inhibit the RT step.

Mechanism of Action HBV Polymerase pgRNA

Predicted Drug-Likeness and Physicochemical Properties

In silico predictions indicate that the phenyl propionamide scaffold, exemplified by compound 8d, conforms well to Lipinski's rule of five, suggesting favorable oral bioavailability potential [1]. This computational assessment provides a baseline for the scaffold's suitability for further development into a drug-like molecule, differentiating it from more complex or less favorable chemotypes.

Lipinski's Rule Drug-likeness Physicochemical Properties

2-Amino-3-hydroxy-N-phenyl-propionamide: Validated Research and Industrial Application Scenarios


Design and Synthesis of Novel Non-Nucleoside Anti-HBV Agents

Procurement of 2-amino-3-hydroxy-N-phenyl-propionamide is justified for research programs focused on developing next-generation Hepatitis B therapies. As demonstrated by the potent activity of derivatives 8d and 9b (IC50 = 0.14 - 0.46 μM against wild-type HBV and retained activity against resistant mutants), this scaffold serves as a validated starting point for medicinal chemistry optimization [1]. Its use in a published pharmacophore fusion strategy provides a proven synthetic route and SAR framework [1].

Mechanistic Studies of HBV Replication and Resistance

This compound's derivatives are valuable tools for investigating HBV replication mechanisms beyond the traditional reverse transcriptase target. The dual inhibition of HBV pgRNA expression and RT activity by compound 8d [1] offers a unique chemical probe. Selecting this scaffold for probe development is supported by its distinct mechanism of action, which can be leveraged to dissect viral lifecycle steps and understand resistance pathways [1].

Structure-Activity Relationship (SAR) Exploration of Phenyl Propanamide Chemotypes

The 2-amino-3-hydroxy-N-phenyl-propionamide core is an ideal starting point for systematic SAR campaigns. The published work on phenyl propionamide derivatives provides a clear baseline of activity for numerous substitutions, allowing for rational design of new analogs with improved potency, selectivity, or pharmacokinetic properties [1]. The high selectivity index (SI > 153-217) of potent derivatives further supports the scaffold's suitability for optimization [1].

Preclinical Evaluation of Oral Anti-HBV Drug Candidates

The favorable in silico drug-likeness prediction (conformity with Lipinski's rule of five) for derivatives like 8d [1] positions this scaffold as a strong candidate for preclinical oral bioavailability studies. Its selection is advantageous for programs aiming to progress from in vitro potency to in vivo efficacy, as it mitigates early risks associated with poor physicochemical properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-amino-3-hydroxy-N-phenyl-propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.